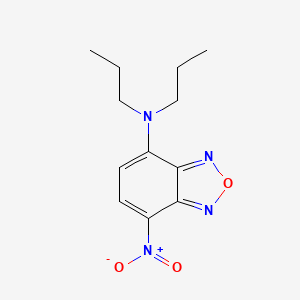![molecular formula C19H19ClN2O2 B3832793 N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide CAS No. 5242-38-6](/img/structure/B3832793.png)
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide
Overview
Description
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, also known as CB30865, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are involved in cell growth and survival. N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide also inhibits the activation of NF-κB, which regulates the expression of pro-inflammatory genes. Additionally, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide can modulate the activity of MAPKs, which are involved in cellular stress response and inflammation.
Biochemical and Physiological Effects:
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In immune cells, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neuronal cells, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide can improve cognitive function, protect against neurodegeneration, and enhance synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide can be easily synthesized and purified, and its activity can be measured using various assays, such as cell viability assays, ELISA assays, and Western blot analysis. However, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, including the identification of new targets and signaling pathways, the optimization of its pharmacokinetics and pharmacodynamics, and the development of new drug delivery systems. N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide may also be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce its potential side effects. Additionally, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide may have potential applications in other fields, such as cardiovascular disease, metabolic disorders, and infectious diseases.
Conclusion:
In conclusion, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide may lead to the development of new drugs and therapies for the treatment of various diseases.
Scientific Research Applications
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of multiple signaling pathways. In inflammation research, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurological disorder research, N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been shown to improve cognitive function and protect against neurodegeneration.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methylamino]-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)17(22-18(23)14-8-4-3-5-9-14)19(24)21-12-15-10-6-7-11-16(15)20/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBNMMCSLMDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NCC1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391006 | |
| Record name | N-(1-{[(2-Chlorophenyl)methyl]amino}-3-methyl-1-oxobut-2-en-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[(2-Chlorophenyl)methyl]amino}-3-methyl-1-oxobut-2-en-2-yl)benzamide | |
CAS RN |
5242-38-6 | |
| Record name | N-(1-{[(2-Chlorophenyl)methyl]amino}-3-methyl-1-oxobut-2-en-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3832719.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832727.png)



![2-{[6-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B3832748.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(methylimino)]diphenol](/img/structure/B3832750.png)
![[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B3832757.png)
![2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol](/img/structure/B3832759.png)

![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3832774.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)
![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3832792.png)